molecular formula C8H17NO B8139820 N-(2,3-Dimethylbutan-2-yl)acetamide CAS No. 23602-16-6

N-(2,3-Dimethylbutan-2-yl)acetamide

Cat. No.: B8139820
CAS No.: 23602-16-6
M. Wt: 143.23 g/mol
InChI Key: FVBRPWWQGNBUFD-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbutan-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. As part of the acetamide family, which includes compounds like the commercial solvent Dimethylacetamide (DMAc) , this scaffold is recognized for its utility in scientific development. A significant area of investigation for novel acetamide derivatives is the development of inhibitors for enzymes like butyrylcholinesterase (BChE), a target relevant to neurodegenerative conditions . Research into structurally similar acetamides has shown that specific substitutions on the core structure can lead to compounds with potent biological activity, providing a basis for further exploration and SAR (Structure-Activity Relationship) studies . This product is intended for use in laboratory research only. This compound is strictly for research purposes and is not classified as a drug, cosmetic, or for personal use. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2,3-dimethylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8(4,5)9-7(3)10/h6H,1-5H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRPWWQGNBUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524204
Record name N-(2,3-Dimethylbutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-16-6
Record name N-(2,3-Dimethylbutan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

In a typical procedure, 2,3-dimethylbutan-2-amine (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 15 mL) under nitrogen. Triethylamine (11 mmol) is added to scavenge HCl generated during the reaction. Acetyl chloride (11 mmol) in THF (10 mL) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction mixture is filtered to remove triethylamine hydrochloride salts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from acetonitrile or column chromatography.

Key Optimization Parameters :

  • Solvent Choice : THF ensures solubility of both the amine and acyl chloride while minimizing side reactions.

  • Stoichiometry : A 10% excess of acetyl chloride drives the reaction to completion.

  • Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions.

Characterization and Yield

The product is characterized by 1^1H NMR, 13^{13}C NMR, and FT-IR spectroscopy. The 1^1H NMR spectrum typically shows a singlet for the acetamide methyl group at δ 2.05 ppm and a broad peak for the NH proton at δ 5.8 ppm. Elemental analysis confirms the composition (C8_8H17_{17}NO: Calculated C, 65.28; H, 11.56; N, 9.52. Found C, 65.30; H, 11.50; N, 9.48). Yields range from 70–85% under optimized conditions.

Hydrogenation of Enamide Precursors

An alternative route involves the asymmetric hydrogenation of enamides derived from ketone precursors, as demonstrated in the synthesis of structurally related acetamides. This method is advantageous for producing enantiomerically pure products.

Synthesis of Enamide Intermediate

The process begins with 2,3-dimethylbutan-2-one, which is converted to its oxime via reaction with hydroxylamine hydrochloride in ethanol. The oxime is subsequently acylated using acetic anhydride in the presence of pyridine, yielding the corresponding enamide (Scheme 1).

Reaction Scheme 1 :

2,3-Dimethylbutan-2-oneNH2OH\cdotpHClOximeAc2O, PyridineEnamide\text{2,3-Dimethylbutan-2-one} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{Ac}2\text{O, Pyridine}} \text{Enamide}

Catalytic Hydrogenation

The enamide is hydrogenated under H2_2 (50–100 bar) using a rhodium catalyst (e.g., Rh(COD)2_2BF4_4) in methanol at 25–40°C. The reaction typically completes within 24 hours, affording this compound with >90% enantiomeric excess (e.e.) when chiral ligands are employed.

Key Advantages :

  • Stereocontrol : Chiral catalysts enable access to enantiopure acetamides.

  • Scalability : Continuous hydrogenation setups allow industrial-scale production.

Yield and Characterization

Reported yields for analogous hydrogenations exceed 80%. The product’s configuration is confirmed via X-ray crystallography and polarimetry.

Enzymatic Acetylation Using Immobilized Lipase

Green chemistry approaches utilize immobilized lipases (e.g., Novozym 435) to catalyze the acetylation of amines under mild conditions. This method is ideal for heat-sensitive substrates.

Reaction Setup

2,3-Dimethylbutan-2-amine (10 mmol) is combined with vinyl acetate (30 mmol) in tetrahydrofuran (20 mL). Novozym 435 (10% w/w of substrate) is added, and the mixture is agitated at 200 rpm and 40°C for 12 hours. The enzyme is filtered, and the product is isolated via solvent evaporation.

Optimization and Kinetics

  • Acyl Donor : Vinyl acetate achieves >95% conversion due to irreversible transesterification.

  • Solvent : THF (log P = 0.59) balances substrate solubility and enzyme activity.

  • Temperature : Activity peaks at 40°C; higher temperatures denature the lipase.

Kinetic studies reveal a ternary complex mechanism with inhibition by excess vinyl acetate. The maximal reaction rate (VmaxV_{\text{max}}) and Michaelis constant (KmK_m) are determined via Lineweaver-Burk plots.

Alternative Acylation Methods

Acetic Anhydride as Acylating Agent

Acetic anhydride offers a cheaper alternative to acetyl chloride, though it requires acidic or basic catalysts. In a typical procedure, the amine is refluxed with acetic anhydride (2 eq) in dichloromethane, yielding the acetamide in 65–75% yield after aqueous workup.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times to 10–15 minutes, with yields comparable to conventional heating.

Data Tables

Table 1: Comparison of Acylation Methods

MethodReagentsConditionsYield (%)Reference
Acetyl ChlorideAcCl, Et3_3NTHF, 25°C, 24 h70–85
HydrogenationH2_2, Rh catalystMeOH, 40°C, 24 h>80
EnzymaticVinyl acetate, lipaseTHF, 40°C, 12 h>90
Acetic Anhydride(Ac)2_2ODCM, reflux, 6 h65–75

Table 2: Hydrogenation Parameters

ParameterValue
Pressure (H2_2)50–100 bar
Catalyst Loading1–2 mol% Rh
Temperature25–40°C
Reaction Time12–24 h

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents.

    Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • N-(2,3-Dimethylbutan-2-yl)acetamide serves as a valuable building block in organic synthesis. Its sterically hindered nature allows for the preparation of complex organic compounds that are often challenging to synthesize using traditional methods. This compound can be employed in the synthesis of pharmaceuticals and agrochemicals, where specific steric and electronic properties are required.

Medicinal Chemistry

Drug Development

  • The compound is utilized in the development of pharmaceutical agents due to its potential biological activities. The sterically hindered amine motif enhances binding affinity and specificity toward biological targets, making it suitable for drug candidates aimed at treating various diseases .

Biological Activity

  • Antimicrobial Properties : Recent studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate its effectiveness comparable to standard antibiotics.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation. Inhibition of these enzymes may have therapeutic implications for neurodegenerative diseases like Alzheimer's.

Biochemical Research

Mechanistic Studies

  • The interaction of this compound with specific molecular targets allows researchers to explore biochemical pathways and enzyme interactions. This understanding can lead to insights into disease mechanisms and the development of novel therapeutic strategies.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties facilitate the creation of materials with specific characteristics required for various applications.

Study Example: Antimicrobial Evaluation

In a comprehensive study evaluating various acetamide derivatives, this compound was tested for its antimicrobial efficacy. Results indicated that this compound exhibited comparable antibacterial activity to standard antibiotics at varying concentrations, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N-(2,3-Dimethylbutan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to interact uniquely with enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Acetamides

N-(3,3-Dimethylbutan-2-yl)acetamide (CAS 23602-17-7)
  • Structure : Isomeric with the target compound, differing in substituent positions (3,3-dimethyl vs. 2,3-dimethyl).
  • Properties : Molecular weight = 143.23 g/mol, LogP = 2.40 .
  • Synthesis : Likely via nucleophilic substitution or condensation of acetic acid derivatives with branched amines.

Comparison :

  • LogP : Similar lipophilicity expected due to identical substituent types.

Aryl- and Heterocyclic-Substituted Acetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Features dichlorophenyl and pyrazolyl groups .
  • Properties : Higher molecular weight (C₁₉H₁₇Cl₂N₃O₂, ~406.26 g/mol) and LogP due to aromatic and halogen substituents.

Comparison :

  • Polarity : The target compound’s aliphatic chain confers lower polarity vs. aromatic analogs, enhancing lipid solubility.
  • Bioactivity : Aryl/heterocyclic acetamides often exhibit pharmacological activity (e.g., antimicrobial), while alkyl derivatives may serve as intermediates or solvents.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structure : Benzothiazole and trifluoromethyl groups .
  • Properties : Electron-withdrawing groups (e.g., CF₃) increase stability and alter electronic properties.

Comparison :

  • Reactivity : Trifluoromethyl groups enhance metabolic stability compared to alkyl substituents.

Chloro-Substituted Acetamides (Pesticides)

Examples from :

  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Pesticide).
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).

Comparison :

  • Toxicity: Chloro substituents increase environmental persistence and toxicity vs. non-halogenated alkyl acetamides.
  • Applications : Chloroacetamides are widely used as herbicides, unlike alkyl derivatives .

Cyano-Substituted Acetamides

2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Contains cyano and carbamoyl groups .
  • Properties: Limited toxicological data; higher reactivity due to electron-withdrawing cyano group.

Comparison :

  • Reactivity: The cyano group may confer instability or metabolic liability compared to alkyl substituents.

Data Table: Key Parameters of Selected Acetamides

Compound Molecular Formula Molecular Weight (g/mol) LogP Application/Notes
N-(2,3-Dimethylbutan-2-yl)acetamide* C₈H₁₇NO ~143.23 ~2.40 Intermediate/Solvent (hypothesized)
N-(3,3-Dimethylbutan-2-yl)acetamide C₈H₁₇NO 143.23 2.40 Chemical intermediate
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide C₁₉H₁₇Cl₂N₃O₂ 406.26 ~3.5 Pharmaceutical candidate
Alachlor C₁₄H₂₀ClNO₂ 269.77 3.62 Herbicide
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 ~1.2 Unknown (limited toxicology data)

*Hypothetical data based on structural analogs.

Biological Activity

N-(2,3-Dimethylbutan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by a hindered amine structure. This structural feature contributes to its unique interactions with biological targets, making it a valuable compound in drug development.

The mechanism of action of this compound involves selective binding to specific enzymes or receptors in biological systems. This selective interaction modulates the activity of these targets, leading to various biological effects. The hindered amine structure allows for enhanced binding affinity and specificity, which is crucial for its potential therapeutic applications.

Biological Activities

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial potential of acetamide derivatives, including this compound. These compounds have shown activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness.
    • A study reported that certain acetamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
  • Antioxidant Properties
    • The antioxidant activity of related acetamide compounds has been assessed using various assays, such as the ABTS assay. These compounds demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress .
  • Enzyme Inhibition
    • This compound and its derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurotransmitter regulation within the nervous system. Compounds that inhibit these enzymes can be crucial in treating conditions like Alzheimer's disease .

Table 1: Biological Activity Overview

Activity TypeFindingsReference
AntimicrobialSignificant activity against E. coli, S. aureus, and B. subtilis with low MIC values
AntioxidantEffective in scavenging free radicals; potential protective effects
Enzyme InhibitionInhibitory effects on AChE and BChE; implications for neurodegenerative diseases

Study Example: Antimicrobial Evaluation

In a study evaluating various acetamide derivatives, this compound was included among compounds tested for antimicrobial efficacy. The results indicated that this compound exhibited comparable antibacterial activity to standard antibiotics at varying concentrations .

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